3,3',4,4'-Tetraaminodiphenyl ether

Catalog No.
S567658
CAS No.
2676-59-7
M.F
C12H14N4O
M. Wt
230.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3',4,4'-Tetraaminodiphenyl ether

CAS Number

2676-59-7

Product Name

3,3',4,4'-Tetraaminodiphenyl ether

IUPAC Name

4-(3,4-diaminophenoxy)benzene-1,2-diamine

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

InChI

InChI=1S/C12H14N4O/c13-9-3-1-7(5-11(9)15)17-8-2-4-10(14)12(16)6-8/h1-6H,13-16H2

InChI Key

RQBIGPMJQUKYAH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)N)N)N

Synonyms

3,3',4,4'-tetraaminodiphenyl ether, 3,3',4,4'-tetraaminodiphenyl ether tetrahydrochloride

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)N)N)N)N

Application in Cardo Polybenzimidazoles

Scientific Field: Polymer Science

Summary: The compound is used in the synthesis of cardo polybenzimidazoles, a type of polymer.

Methods: The behavior of dilute solutions of cardo polybenzimidazoles based on 3,3’,4,4’-tetraaminodiphenyl ether in solvents of various natures has been studied by the methods of dynamic light scattering, sedimentation, and viscometry .

Results: All of the polymers have been found to contain a microgel fraction. For each fraction, the diffusion coefficient and the particle size are determined .

Application in Polyamidobenzimidazoles

Scientific Field: Polymer Chemistry

Summary: The compound is used in the synthesis of polyamidobenzimidazoles, a type of polymer that exhibits frost resistance.

Methods: A frost-resistant polyamidobenzimidazole-based polymer composite is synthesized from 3,3’,4,4’-tetraaminodiphenyl oxide, diphenyl adipate or diphenyl sebacate, and hexamethylenediamine or ε-caprolactam .

Results: The resulting polymer exhibits exceptional frost resistance, making it suitable for use in cold climates .

Application in Organic Electronics

Scientific Field: Organic Electronics

Summary: The compound exhibits exceptional thermal stability, making it suitable for use in organic electronics.

Results: The compound’s thermal stability enhances the performance and longevity of organic electronic devices.

Application in Material Synthesis

Scientific Field: Material Science

Summary: The compound’s thermal stability and chemical properties make it suitable for use in material synthesis.

Results: The compound contributes to the creation of materials with enhanced thermal stability.

Application in Catalysis

Scientific Field: Catalysis

Summary: The compound’s chemical properties make it suitable for use in catalysis.

Results: The compound enhances the efficiency of certain catalytic processes.

Application in Chromatography

Scientific Field: Analytical Chemistry

Summary: The compound is used in the separation process in chromatography .

Methods: The compound is used in the separation of 3,3’,4,4’-Tetraaminodiphenyl ether on Newcrom R1 HPLC column .

Results: The compound enhances the efficiency and accuracy of the separation process in chromatography .

Application in Lithium-Sulfur Batteries

Scientific Field: Energy Storage

Summary: The compound is used in the development of lithium-sulfur batteries, which are considered promising for advanced energy storage technologies with long life and high-energy density .

Methods: The compound is used in a facile strategy to tame the polysulfide dissolution and the shuttling effect in the lithium-sulfur system by introducing a modified polybenzimidazole (mPBI) with multiple functions .

Results: The dual actions of mPBI confer an excellent performance of 750 mAh g−1 (or 5.2 mAh cm−2) after 500 cycles at C/5 on the lithium–sulfur battery with an ultralow capacity fading rate of 0.08% per cycle .

Application in Polybenzimidazoles

Summary: The compound is used in the synthesis of some cardo polybenzimidazoles .

3,3',4,4'-Tetraaminodiphenyl ether is an organic compound with the molecular formula C12H14N4OC_{12}H_{14}N_{4}O. It features a biphenyl structure with four amino groups and an ether linkage. This compound is classified under the category of tetraamines and is notable for its potential applications in various fields, including materials science and medicinal chemistry. The compound's structure can be represented as follows:

  • Chemical Structure: The biphenyl core consists of two phenyl rings connected by an ether group (-O-), with amino groups attached at the 3,3',4, and 4' positions.

Due to its multiple functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino groups can act as nucleophiles in substitution reactions.
  • Condensation Reactions: It can undergo condensation reactions to form polymers or other complex structures, particularly in the presence of polyphosphoric acid or other dehydrating agents .
  • Hydrogenation: Catalytic hydrogenation can convert this compound into its hydrochloride form, enhancing its solubility and stability .

Several methods exist for synthesizing 3,3',4,4'-tetraaminodiphenyl ether:

  • Ammonolysis of Dichlorobiphenyl Diamine: This method involves reacting dichlorobiphenyl diamine with ammonia under catalytic conditions. The process typically occurs at elevated pressures (0.5 to 8 MPa) and temperatures for several hours to yield the desired product .
  • Catalytic Hydrogenation: This approach utilizes hydrogenation techniques to produce tetraaminodiphenyl ether from suitable precursors .
  • Self-condensation Reactions: Aromatic tetraamines can undergo self-condensation in polyphosphoric acid to form ladder polymers that include 3,3',4,4'-tetraaminodiphenyl ether as a building block .

The unique properties of 3,3',4,4'-tetraaminodiphenyl ether lend it to various applications:

  • Polymer Production: It is used as a monomer in the synthesis of high-performance polymers such as polybenzimidazoles.
  • Dyes and Pigments: Due to its vibrant color properties, it may find use in dye formulations.
  • Pharmaceuticals: Potential applications in drug development due to its structural characteristics.

Several compounds share structural similarities with 3,3',4,4'-tetraaminodiphenyl ether. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
4,4'-Diaminodiphenyl EtherTwo amino groups on one biphenyl unitSimpler structure; less functional diversity
1,2-DiaminobenzeneTwo amino groups on a single benzene ringMore reactive due to proximity of amino groups
3-AminophenolOne amino group on a phenolic compoundExhibits different solubility and reactivity
1,2,4-TrimethylbenzeneMethyl substitutions on a benzene ringDifferent physical properties; not an amine

Uniqueness

The uniqueness of 3,3',4,4'-tetraaminodiphenyl ether lies in its tetraamine structure combined with an ether linkage. This configuration allows for enhanced reactivity and versatility compared to simpler amines or phenolic compounds.

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2676-59-7

Wikipedia

3,3',4,4'-Tetraaminodiphenyl ether

Dates

Modify: 2023-08-15

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